2-Tert-butoxy-2-oxoethylzinc chloride
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Overview
Description
2-Tert-butoxy-2-oxoethylzinc chloride is an organozinc compound with the molecular formula C₆H₁₁ClO₂Zn and a molecular weight of 215.99 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Scientific Research Applications
2-Tert-butoxy-2-oxoethylzinc chloride has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
2-Tert-butoxy-2-oxoethylzinc chloride is an organozinc reagent . It is primarily used in organic synthesis . The compound’s primary targets are other organic compounds with which it reacts to produce new compounds .
Mode of Action
The mode of action of this compound involves its reaction with other organic compounds . It serves as a substrate in these reactions, leading to the formation of new compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the organic compounds it reacts with . The downstream effects of these reactions result in the synthesis of new organic compounds .
Pharmacokinetics
As an organozinc compound, it is expected to have low bioavailability due to its poor solubility in water .
Result of Action
The result of the action of this compound is the formation of new organic compounds . These new compounds are the result of the interaction of this compound with other organic compounds in synthesis reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the reactivity of this organozinc reagent decreases after 10 days, suggesting that it should be used soon after preparation for optimal results .
Biochemical Analysis
Biochemical Properties
The role of 2-Tert-butoxy-2-oxoethylzinc chloride in biochemical reactions is primarily as a reagent for organic synthesis
Molecular Mechanism
It is known to participate in the formation of carbon-carbon bonds through cross-coupling reactions
Temporal Effects in Laboratory Settings
It has been noted that the reagent starts to show decreased reactivity after 10 days .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butoxy-2-oxoethylzinc chloride can be synthesized through the reaction of tert-butyl acetate with zinc chloride in the presence of a suitable solvent such as diethyl ether . The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-2-oxoethylzinc chloride primarily undergoes substitution reactions due to the presence of the reactive zinc-carbon bond . It can also participate in coupling reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Common reagents used with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-2-oxoethylzinc bromide: Similar in structure but with a bromide ion instead of chloride.
2-Tert-butoxy-2-oxoethylzinc iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
2-Tert-butoxy-2-oxoethylzinc chloride is unique due to its specific reactivity and stability under anhydrous conditions. Its ability to form stable carbon-carbon bonds makes it particularly valuable in organic synthesis .
Properties
CAS No. |
321745-86-2 |
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Molecular Formula |
C6H12ClO2Zn+ |
Molecular Weight |
217.0 g/mol |
IUPAC Name |
tert-butyl acetate;chlorozinc(1+) |
InChI |
InChI=1S/C6H12O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1-4H3;1H;/q;;+2/p-1 |
InChI Key |
CVUGJYNWMCAJLI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)[CH2-].Cl[Zn+] |
Canonical SMILES |
CC(=O)OC(C)(C)C.Cl[Zn+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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